2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid
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Overview
Description
2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid is a complex organic compound that features a benzothiazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid typically involves the reaction of 2-aminothiophenol with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a base-promoted intramolecular C–S bond coupling cyclization in dioxane . This reaction is efficient, economical, and convenient, providing high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and amino-substituted benzothiazoles.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylcarbamoyl)benzoic acid: Similar structure but lacks the nitro group.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a different functional group, leading to different properties.
2-[2-(substituted)hydrazinyl]-1,3-benzothiazole: Another derivative with distinct biological activities.
Uniqueness
2-(1,3-Benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid is unique due to the presence of both the benzothiazole ring and the nitrobenzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group, in particular, plays a crucial role in the compound’s reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and researchers working on the development of new materials, drugs, and industrial chemicals.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylcarbamoyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-13(17-15-16-9-5-1-2-7-11(9)24-15)12-8(14(20)21)4-3-6-10(12)18(22)23/h1-7H,(H,20,21)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLYBWYPVHACMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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